tert-Butyl phenylacetate
Overview
Description
tert-Butyl phenylacetate is a chemical compound that has been the subject of various studies due to its relevance in synthetic organic chemistry. It serves as a versatile building block and has been utilized in a range of chemical reactions, including nucleophilic substitutions, radical reactions, and oxidation processes .
Synthesis Analysis
The synthesis of tert-butyl phenylacetate derivatives has been explored through different methods. For instance, tert-butyl phenylazocarboxylates have been synthesized and used for further chemical transformations . Another approach involved the reaction of arylacetylenes with tert-butyl 2-phenylmalonate acid chloride to obtain tert-butyl 2,5-diaryl-3-oxopent-4-ynoates . Additionally, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, showcasing the compound's utility in producing chiral amino carbonyl compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl phenylacetate derivatives has been characterized using various techniques. X-ray diffraction studies have confirmed the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing insights into its conformation and intermolecular interactions . Similarly, the structure of tert-butyl acetate has been investigated through gas electron diffusion and ab initio MO calculations, revealing the influence of inductive and steric effects on its molecular geometry .
Chemical Reactions Analysis
tert-Butyl phenylacetate undergoes a variety of chemical reactions. It has been used in nucleophilic substitutions with aromatic amines and alcohols, as well as in radical reactions such as oxygenation and halogenation . The compound's reactivity has also been demonstrated in the formation of pyrones and pulvinones through silver-catalyzed π-cyclizations . Moreover, tert-butyl phenylacetate participates in three-component reactions with arylamines and imines to produce α,β-bis(arylamino) acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl phenylacetate have been studied in the context of its reactivity and stability. The kinetics and mechanism of its liquid-phase oxidation were investigated, revealing the formation of primary nonperoxide products and the role of hydroperoxide intermediates . The gas-phase structure of tert-butyl acetate was also examined to understand the effects of substituents on bond lengths and angles .
Scientific Research Applications
Structural Studies : tert-Butyl phenylacetate enolates were studied using IR and 13C NMR spectroscopy, providing insights into their E or Z configuration in different solvents (Corset et al., 1993).
Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, closely related to tert-Butyl phenylacetate, are versatile building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Dendritic Macromolecule Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters were synthesized and characterized, demonstrating the utility of tert-butyl phenylacetate in creating water-soluble dendritic macromolecules with varied solubility characteristics (Pesak et al., 1997).
Liquid-phase Oxidation : The kinetics and mechanism of tert-butyl phenylacetate's liquid-phase oxidation were analyzed, revealing insights into its chemical behavior and potential applications in organic synthesis (Voronina et al., 2006).
Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate was explored, yielding insights into the synthesis of spirocyclic indoline lactones, which have potential applications in pharmaceutical and material sciences (Hodges et al., 2004).
Catalysis : tert-Butyl phenyl sulfoxide was employed as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes, highlighting its role in catalytic processes (Zhang et al., 2015).
Deprotection in Organic Synthesis : Aqueous phosphoric acid was used for the deprotection of tert-butyl carbamates, esters, and ethers, indicating tert-butyl phenylacetate's role in the synthesis of complex organic molecules (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQHQXTMKORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311506 | |
Record name | tert-butyl 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl phenylacetate | |
CAS RN |
16537-09-0 | |
Record name | tert-Butyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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